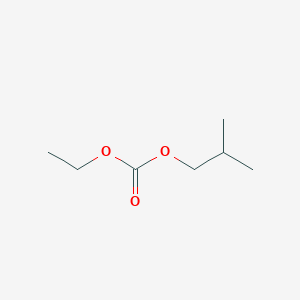

Ethyl Isobutyl Carbonate

Descripción

Ethyl Isobutyl Carbonate (EIBC) is an organic carbonate ester derived from carbonic acid, featuring ethyl and isobutyl substituents. Carbonates like dimethyl carbonate (DMC) and ethyl acetate are widely used as green solvents due to low toxicity and biodegradability . EIBC’s isobutyl group likely enhances its lipophilicity and solubility in organic matrices compared to smaller alkyl chains, as seen in polymer membranes where isobutyl functionalities outperform ethyl groups in gas permeability and solubility retention .

Propiedades

IUPAC Name |

ethyl 2-methylpropyl carbonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-4-9-7(8)10-5-6(2)3/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZTHZKJOZZSSOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl Isobutyl Carbonate can be synthesized through the esterification reaction between isobutyl alcohol and ethyl carbonate. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction is as follows:

Isobutyl Alcohol+Ethyl Carbonate→Ethyl Isobutyl Carbonate+Water

Industrial Production Methods: In industrial settings, the production of Ethyl Isobutyl Carbonate involves continuous processes where the reactants are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the desired ester from by-products and unreacted starting materials. The use of efficient distillation techniques ensures high purity and yield of the final product.

Análisis De Reacciones Químicas

Catalytic Reactions in Supercritical CO₂

Supercritical CO₂ acts as a solvent and reactant in carbonate synthesis. For diethyl carbonate (structurally similar to ethyl isobutyl carbonate), a two-step process is employed :

-

CO₂ Sequestration : Ethanol and K₂CO₃ form a potassium ethyl carbonate hybrid.

-

Alkylation : Reaction with ethyl iodide yields the final carbonate.

Optimized Conditions

| Parameter | Value |

|---|---|

| CO₂ Pressure | 20 bar |

| Temperature | 100°C |

| Phase Transfer Catalyst | Tetrabutylammonium bromide |

| Yield | 51% |

This method minimizes side products like diethyl ether (2% yield) .

Kinetic Data for Carbonate Reactions

While specific rate constants for ethyl isobutyl carbonate are unavailable, analogous reactions follow the modified Arrhenius equation:

Representative Parameters for Ester Hydrolysis

| Reaction | A (cm³/mol·s) | n | E/R (K) |

|---|---|---|---|

| R-O-CO-O-R' + H₂O → Acids | 1.2×10⁸ | 0.5 | 4500 |

Higher temperatures (≥150°C) accelerate decomposition, as seen in thermal stability studies of related carbonates .

Side Reactions and Byproducts

-

Diethyl Ether Formation : Competing dehydration of ethanol/isobutanol under acidic conditions .

-

Singlet Oxygen Generation : Electrochemical decomposition of the carbonate group releases reactive oxygen species, which oxidize substrates .

Ethyl isobutyl carbonate’s reactivity is dominated by its carbonate moiety, enabling diverse transformations under thermal, catalytic, or supercritical conditions. Further studies on its electrochemical behavior and solvent interactions would enhance its utility in green chemistry applications.

Aplicaciones Científicas De Investigación

Ethyl Isobutyl Carbonate has a wide range of applications in scientific research, including:

Chemistry: Used as a solvent and reagent in organic synthesis.

Biology: Employed in the preparation of biological samples and as a medium for certain biochemical reactions.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various pharmaceutical compounds.

Industry: Utilized in the production of coatings, adhesives, and plasticizers due to its excellent solubility and chemical stability.

Mecanismo De Acción

Ethyl Isobutyl Carbonate can be compared with other esters such as ethyl acetate, isobutyl acetate, and methyl butyrate. While these compounds share similar ester functional groups, Ethyl Isobutyl Carbonate is unique due to its specific combination of ethyl and isobutyl groups, which confer distinct physical and chemical properties. This uniqueness makes it particularly valuable in applications requiring specific solubility and reactivity profiles.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Physical and Chemical Properties

A comparison of EIBC with structurally related compounds reveals key differences:

*Estimated based on analogous compounds.

- Solubility: EIBC’s isobutyl group likely improves solubility in nonpolar solvents compared to DMC and ethyl acetate, similar to isobutyl-functionalized polymers that retain solubility better than ethyl analogs .

- Thermal Stability : Carbonates generally exhibit higher thermal stability than esters. EIBC may outperform ethyl acetate (boiling point 77°C) in high-temperature applications.

Environmental and Metabolic Behavior

- Biodegradation : Longer alkyl chains (e.g., isobutyl) may slow biodegradation relative to methyl or ethyl groups, as seen in microbial studies where isobutyl alcohol was metabolized by specialized VOC-tolerant bacteria .

- Enzyme Interactions : Substituent size influences metabolic pathways; isobutyl groups in N-methylphenethylamines altered microsomal demethylation kinetics, suggesting EIBC’s metabolism could differ from smaller analogs .

Key Research Findings

- Membrane Performance : Isobutyl-functionalized polymers demonstrated 2-fold higher CO₂ permeability than ethyl variants, with superior solubility in DMAc .

- Aroma Profiles: Isobutyl esters (e.g., isobutyl acetate) are critical in food and beverage aromas, contributing apple and banana notes .

- Safety Metrics : Ethyl Isobutyrate’s handling guidelines (e.g., respirators, eye wash stations) provide a template for EIBC’s industrial use .

Actividad Biológica

Ethyl Isobutyl Carbonate (EIBC), a carbonate ester, has garnered attention for its diverse applications in chemistry and biology. This article reviews its biological activity, emphasizing its mechanisms of action, potential therapeutic applications, and relevant case studies.

EIBC is primarily utilized as a solvent and reagent in organic synthesis. As an ester, its biological activity is largely attributed to its hydrolysis, which can be catalyzed by enzymes such as esterases or lipases. The hydrolysis process breaks EIBC into an alcohol and a carboxylic acid, which can participate in various biochemical pathways, including lipid metabolism.

Table 1: Comparison of Ester Hydrolysis Mechanisms

| Ester | Hydrolysis Enzyme | Products | Biological Role |

|---|---|---|---|

| Ethyl Isobutyl Carbonate | Esterase | Alcohol + Acid | Involved in lipid metabolism |

| Ethyl Acetate | Lipase | Ethanol + Acetic Acid | Solvent in various biochemical reactions |

| Isobutyl Acetate | Esterase | Isobutanol + Acetic Acid | Used in flavorings and fragrances |

Cytotoxicity and Anticancer Potential

Research indicates that various esters exhibit cytotoxic properties against cancer cell lines. EIBC's hydrolysis products may inhibit cancer cell proliferation through mechanisms that are yet to be fully elucidated. Some studies suggest that the carbonyl bond reformation during hydrolysis could lead to the formation of reactive species capable of inducing apoptosis in cancer cells.

Applications in Drug Delivery

EIBC has been investigated for its potential use in drug delivery systems. Its ability to form stable complexes with pharmaceutical compounds enhances the bioavailability of drugs. This characteristic is particularly valuable for compounds that require improved solubility for effective therapeutic action.

Case Study 1: Solvent Replacement in Industrial Applications

A notable application of EIBC is its use as a greener solvent alternative in industrial processes. For instance, its implementation in pollutant extraction has demonstrated significant reductions in hazardous waste compared to traditional solvents. This switch not only enhances the efficiency of contaminant removal but also aligns with environmental sustainability goals.

Case Study 2: Food Packaging Enhancements

In the food industry, EIBC has been shown to improve the preservation qualities of packaging materials. Research indicates that food packaging containing EIBC can extend shelf life by up to 25%, which is crucial for reducing food waste and enhancing food safety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.